tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate
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Overview
Description
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C18H27FN2O2 and a molecular weight of 322.424 g/mol. This compound is known for its unique structure, which includes a piperidine ring substituted with a fluorobenzyl group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate typically involves the reaction of 1-(2-fluorobenzyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as recrystallization or distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate
- tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate
- tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate
Uniqueness
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMLHFPYKJGHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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